molecular formula C9H4Cl2FN3 B8456007 2,5-Dichloro-4-(6-fluoropyridin-2-yl)pyrimidine

2,5-Dichloro-4-(6-fluoropyridin-2-yl)pyrimidine

Cat. No.: B8456007
M. Wt: 244.05 g/mol
InChI Key: IKHMUKWODKQZST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dichloro-4-(6-fluoropyridin-2-yl)pyrimidine is a useful research compound. Its molecular formula is C9H4Cl2FN3 and its molecular weight is 244.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H4Cl2FN3

Molecular Weight

244.05 g/mol

IUPAC Name

2,5-dichloro-4-(6-fluoropyridin-2-yl)pyrimidine

InChI

InChI=1S/C9H4Cl2FN3/c10-5-4-13-9(11)15-8(5)6-2-1-3-7(12)14-6/h1-4H

InChI Key

IKHMUKWODKQZST-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)F)C2=NC(=NC=C2Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2,4,5-trichloropyrimidine (49.3 mg, 0.269 mmol), 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (50 mg, 0.224 mmol), PdCl2(dppf).CH2Cl2 adduct (18.31 mg, 0.022 mmol), DME (0.7 ml), and 2M sodium carbonate (0.247 ml, 0.493 mmol) reaction mixture was stirred at about 80° C. until the reaction mixture was complete, as indicated by LCMS. The reaction mixture was cooled, diluted with 5 ml of ethyl acetate and 1 ml of methanol, filtered and concentrated to yield a crude solid. The crude material was purified by silica gel chromatography using a 12 g column, eluting from 0%-40% ethyl acetate with hexane. The desired fractions were concentrated to constant mass, to yield 39.5 mg of titled compound as a free base. LCMS (m/z): 244.0 (MH+), retention time=0.89 min.
Quantity
49.3 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
18.31 mg
Type
reactant
Reaction Step Two
Quantity
0.247 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.7 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three

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